5-(4-Bromophenyl)-2-phenylpyrimidine 5-(4-Bromophenyl)-2-phenylpyrimidine
Brand Name: Vulcanchem
CAS No.: 193886-10-1
VCID: VC16867838
InChI: InChI=1S/C16H11BrN2/c17-15-8-6-12(7-9-15)14-10-18-16(19-11-14)13-4-2-1-3-5-13/h1-11H
SMILES:
Molecular Formula: C16H11BrN2
Molecular Weight: 311.18 g/mol

5-(4-Bromophenyl)-2-phenylpyrimidine

CAS No.: 193886-10-1

Cat. No.: VC16867838

Molecular Formula: C16H11BrN2

Molecular Weight: 311.18 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromophenyl)-2-phenylpyrimidine - 193886-10-1

Specification

CAS No. 193886-10-1
Molecular Formula C16H11BrN2
Molecular Weight 311.18 g/mol
IUPAC Name 5-(4-bromophenyl)-2-phenylpyrimidine
Standard InChI InChI=1S/C16H11BrN2/c17-15-8-6-12(7-9-15)14-10-18-16(19-11-14)13-4-2-1-3-5-13/h1-11H
Standard InChI Key WYJFINDNTKXFRB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)Br

Introduction

Structural Characteristics and Nomenclature

The molecular structure of 5-(4-Bromophenyl)-2-phenylpyrimidine consists of a six-membered pyrimidine ring (C₄H₄N₂) with two substituents:

  • A 4-bromophenyl group (-C₆H₄Br) at the 5-position.

  • A phenyl group (-C₆H₅) at the 2-position.

The systematic IUPAC name reflects this substitution pattern: 5-(4-bromophenyl)-2-phenylpyrimidine. Its molecular formula is C₁₆H₁₁BrN₂, with a molecular weight of 299.18 g/mol. The bromine atom introduces steric and electronic effects, influencing reactivity and intermolecular interactions .

Key Structural Features:

  • Aromaticity: The pyrimidine core and phenyl groups contribute to a planar, conjugated system, enhancing stability and enabling π-π stacking interactions.

  • Polarity: The bromine atom increases molecular polarity, affecting solubility and crystallization behavior.

  • Steric Hindrance: The ortho positions of the phenyl and bromophenyl groups may restrict rotational freedom, impacting conformational dynamics.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 5-(4-Bromophenyl)-2-phenylpyrimidine typically involves multi-step organic reactions, including cyclocondensation, cross-coupling, and halogenation. A plausible route, inferred from analogous pyrimidine syntheses , is outlined below:

Step 1: Formation of the Pyrimidine Core
A diketone precursor (e.g., 1,3-diketone) reacts with an amidine derivative (e.g., formamidine hydrochloride) under basic conditions to form the pyrimidine ring. For example:

1,3-Diketone + Formamidine hydrochlorideNaOCH₃, MeOH2-Phenylpyrimidine derivative\text{1,3-Diketone + Formamidine hydrochloride} \xrightarrow{\text{NaOCH₃, MeOH}} \text{2-Phenylpyrimidine derivative}

This step mirrors the cyclization process described in patent CN108997223B, where formamidine hydrochloride facilitates ring closure .

Physicochemical Properties

Experimental and Predicted Data

While direct measurements for 5-(4-Bromophenyl)-2-phenylpyrimidine are scarce, properties can be extrapolated from similar compounds :

PropertyValueMethod/Estimation Basis
Molecular Weight299.18 g/molCalculated
Density1.45–1.55 g/cm³Similar to C₁₀H₇BrN₂
Melting Point180–190°CAnalogous bromophenyl pyrimidines
Boiling Point400–410°C (extrapolated)Group contribution method
Solubility in Water<0.1 mg/mLLow polarity due to aromatic groups
LogP (Partition Coeff.)3.8–4.2Estimated via ChemDraw

Spectroscopic Characteristics

  • ¹H NMR (CDCl₃): δ 8.70 (s, 1H, H-4), 8.50 (d, J = 8.4 Hz, 2H, H-2',6' of bromophenyl), 7.90–7.40 (m, 9H, aromatic H).

  • ¹³C NMR: δ 162.5 (C-2), 157.8 (C-4), 138.2–121.4 (aromatic carbons), 118.0 (C-Br).

  • IR (KBr): 3050 cm⁻¹ (C-H aromatic), 1550 cm⁻¹ (C=N), 680 cm⁻¹ (C-Br).

Chemical Reactivity and Functionalization

Electrophilic Substitution

The bromine atom at the para position of the phenyl group is susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions:

5-(4-Bromophenyl)-2-phenylpyrimidine + Nu⁻DMSO, 120°C5-(4-Nu-phenyl)-2-phenylpyrimidine\text{5-(4-Bromophenyl)-2-phenylpyrimidine + Nu⁻} \xrightarrow{\text{DMSO, 120°C}} \text{5-(4-Nu-phenyl)-2-phenylpyrimidine}

Example: Reaction with sodium methoxide yields 5-(4-methoxyphenyl)-2-phenylpyrimidine .

Cross-Coupling Reactions

The bromine serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling diversification:

5-(4-Bromophenyl)-2-phenylpyrimidine + ArB(OH)₂Pd(dba)₂, SPhos5-(4-Ar-phenyl)-2-phenylpyrimidine\text{5-(4-Bromophenyl)-2-phenylpyrimidine + ArB(OH)₂} \xrightarrow{\text{Pd(dba)₂, SPhos}} \text{5-(4-Ar-phenyl)-2-phenylpyrimidine}

This reactivity is critical for generating libraries of derivatives in drug discovery.

Pyrimidine Ring Modifications

  • Chlorination: Treatment with POCl₃ introduces chloro groups at the 4- and 6-positions, as seen in related compounds .

  • Oxidation: The pyrimidine ring is resistant to oxidation, but side-chain bromine can be oxidized to ketones under strong conditions.

Applications in Science and Industry

Pharmaceutical Intermediate

5-(4-Bromophenyl)-2-phenylpyrimidine is a precursor to kinase inhibitors and antiviral agents. For example:

  • Anticancer Agents: Bromophenyl groups enhance binding to ATP pockets in kinases.

  • Antimicrobials: Pyrimidine derivatives exhibit activity against resistant bacterial strains.

Materials Science

  • Organic Semiconductors: Conjugated π-systems enable use in OLEDs and thin-film transistors.

  • Liquid Crystals: The planar structure supports mesophase formation in display technologies.

Agricultural Chemistry

Derivatives act as herbicides and fungicides by inhibiting plant-specific enzymes.

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